

Recommended working concentration for Ac-AAVALLPAVLLALLAP-LEVD-CHO

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Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-LEVD-CHO

Cat. No.: B12380081

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Application Notes and Protocols: Ac-AAVALLPAVLLALLAP-LEVD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a potent, cell-permeable, and reversible inhibitor of caspase-4.^{[1][2][3]} Its design incorporates a highly hydrophobic N-terminal sequence, Ac-AAVALLPAVLLALLAP, derived from the signal peptide of Kaposi fibroblast growth factor, which facilitates its entry into cells.^{[3][4][5]} The C-terminal tetrapeptide aldehyde, LEVD-CHO, is a specific inhibitor of caspase-4, an enzyme pivotal in the non-canonical inflammasome pathway and inflammatory responses.^{[1][2][3]}

Caspase-4, along with its murine ortholog caspase-11, functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.^{[6][7]} Upon binding to LPS, caspase-4 oligomerizes and becomes activated, leading to the cleavage of Gasdermin D.^{[6][7]} The N-terminal fragment of cleaved Gasdermin D forms pores in the plasma membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis, and the release of inflammatory cytokines.

Given its mechanism, **Ac-AAVALLPAVLLALLAP-LEVD-CHO** is a valuable tool for investigating the roles of caspase-4 in innate immunity, inflammatory diseases, and sepsis. It has also been reported to exhibit antitumor activity.^{[1][2]}

Quantitative Data

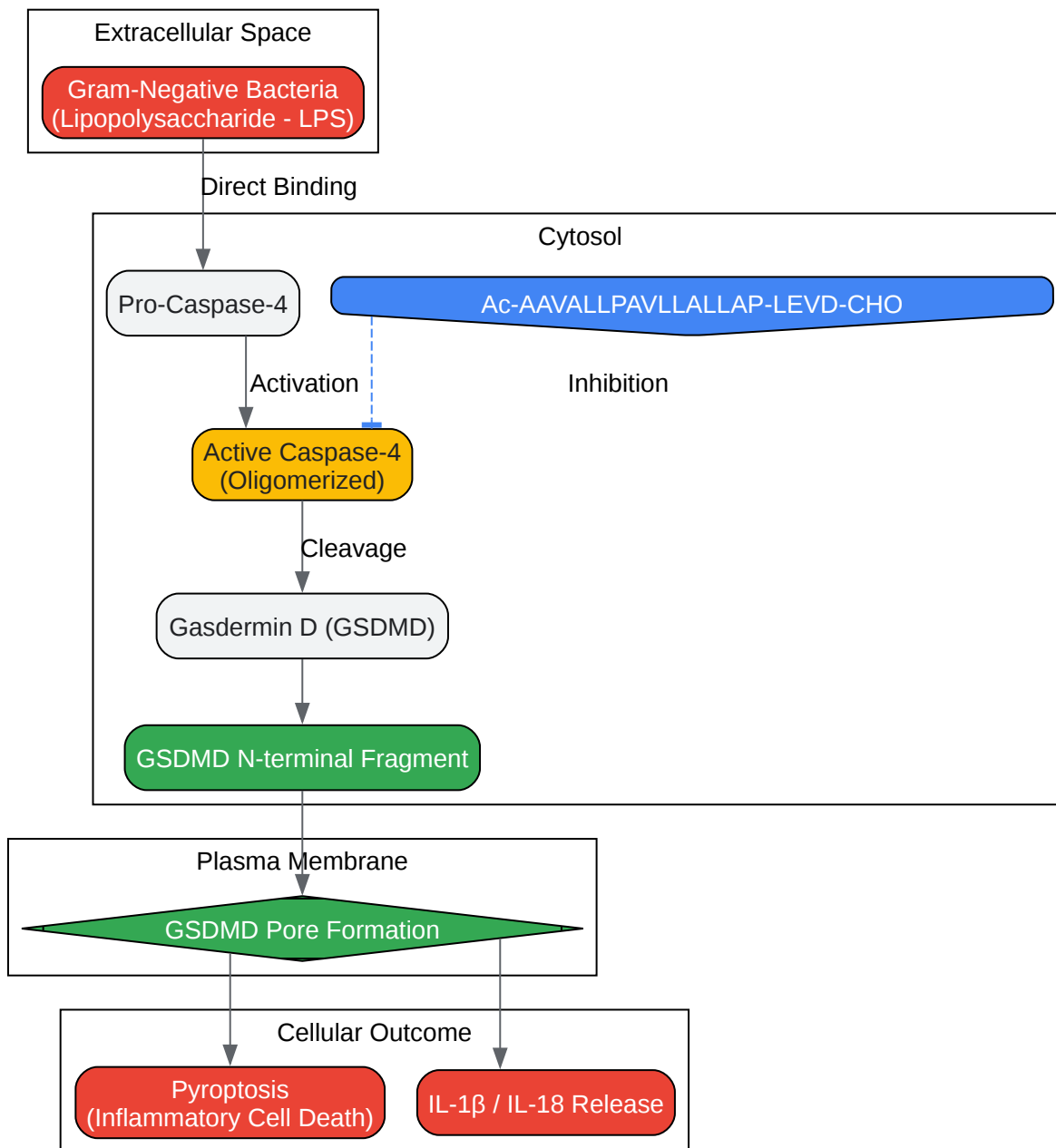
While specific IC50 values for **Ac-AAVALLPAVLLALLAP-LEVD-CHO** are not readily available in the public domain, the working concentrations of similar cell-permeable caspase inhibitors provide a strong basis for determining its effective dose in cell culture experiments.

| Inhibitor | Target(s) | Cell Type / System | Effective Concentration | Reference |
|---|-----------------------|----------------------------------|-------------------------|-----------|
| Ac-AAVALLPAVLLALLAP-IETD-CHO | Caspase-8, Granzyme B | SKOV3 Ovarian Carcinoma Cells | 20 µM | [4] |
| Z-LEVD-fmk | Caspase-4 | Human Retinal Pigment Epithelial | 2 µM | [8] |
| General Cell-Permeable Peptide-FMK Inhibitors | Various Caspases | General Cell Culture | Dilute stock ≥1000-fold | [9] |

Based on this data, a starting concentration range of 2-20 µM is recommended for **Ac-AAVALLPAVLLALLAP-LEVD-CHO** in most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Signaling Pathway and Experimental Workflow

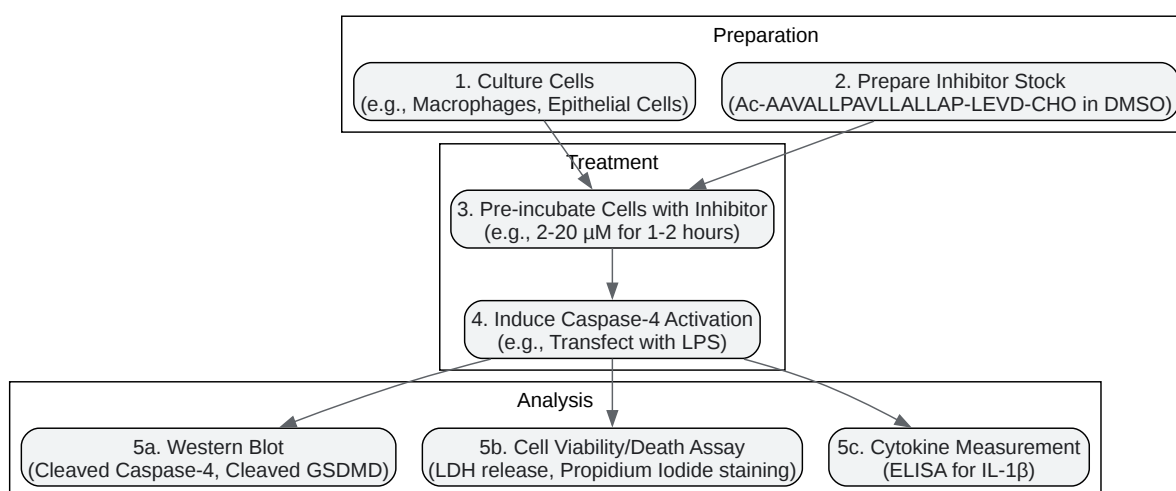
Caspase-4 Non-Canonical Inflammasome Pathway



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Caption: Caspase-4 activation by intracellular LPS, leading to pyroptosis.

General Experimental Workflow for Inhibitor Studies



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Caption: Workflow for assessing the efficacy of the Caspase-4 inhibitor.

Experimental Protocols

Reconstitution and Storage of the Inhibitor

- **Reconstitution:** The inhibitor is typically supplied as a lyophilized solid. To prepare a stock solution, reconstitute the powder in sterile, high-quality Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution of **Ac-AAVALLPAVLLALLAP-LEVD-CHO** (Molecular Weight: 1998.45 g/mol), add 50.04 μL of DMSO per 1 mg of peptide. Vortex gently to ensure the peptide is fully dissolved.
- **Storage:** Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions are generally stable for up to 3 months at -20°C.[3] Before use,

bring the frozen stock solution to room temperature before opening the vial to avoid condensation.[9]

Protocol for Inhibition of Caspase-4 in Cell Culture

This protocol provides a general guideline for inhibiting LPS-induced caspase-4 activation in a macrophage cell line (e.g., THP-1).

Materials:

- Macrophage cell line (e.g., PMA-differentiated THP-1 cells)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Ac-AAVALLPAVLLALLAP-LEVD-CHO** stock solution (10 mM in DMSO)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- LPS transfection reagent (e.g., FuGENE HD)
- Opti-MEM or other serum-free medium
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Seeding: Plate PMA-differentiated THP-1 cells in a suitable format (e.g., 12-well plate at 5×10^5 cells/well) and allow them to adhere overnight.
- Inhibitor Pre-treatment:
 - On the day of the experiment, prepare working concentrations of the inhibitor (e.g., 2 μ M, 5 μ M, 10 μ M, 20 μ M) by diluting the 10 mM stock in complete culture medium.
 - Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
 - Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

- Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
- LPS Transfection (to induce intracellular activation of Caspase-4):
 - Prepare the LPS/transfection reagent complex according to the manufacturer's instructions in a serum-free medium like Opti-MEM. A typical final concentration is 1-2 µg/mL of LPS.
 - Add the LPS complex directly to the wells containing the cells and inhibitor.
 - Incubate for the desired time period (e.g., 4-8 hours).
- Endpoint Analysis: Collect the cell culture supernatant and/or cell lysates for downstream analysis as described in Protocol 4.3.

Protocols for Assessing Inhibitor Efficacy

A. Western Blot for Cleaved Gasdermin D (GSDMD)

- Sample Collection:
 - Carefully collect the cell culture supernatant into a fresh tube.
 - Wash the adherent cells once with cold PBS.
 - Lyse the cells directly in the well using 1X SDS-PAGE sample buffer (e.g., 100 µL for a 12-well). Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.
- Protein Analysis:
 - Boil the lysates for 5-10 minutes at 95°C.
 - Separate proteins by SDS-PAGE (using an 8-16% gradient gel is recommended to resolve both full-length and cleaved GSDMD).
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane for 1 hour at room temperature.

- Incubate with a primary antibody specific for the N-terminus of GSDMD overnight at 4°C.
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Expected Result: A reduction in the ~30 kDa cleaved GSDMD band in samples treated with **Ac-AAVALLPAVLLALLAP-LEVD-CHO** compared to the LPS-only control.

B. Lactate Dehydrogenase (LDH) Assay for Pyroptosis

- Sample Collection: After the incubation period with LPS, collect the cell culture supernatant. If desired, lyse the remaining cells with the lysis buffer provided in the LDH kit to measure maximum LDH release.
- LDH Measurement: Use a commercially available LDH cytotoxicity assay kit.
 - Transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.
 - Add the reaction mixture from the kit and incubate as per the manufacturer's protocol (typically 15-30 minutes at room temperature, protected from light).
 - Measure the absorbance at the recommended wavelength (usually 490 nm).
 - Expected Result: A significant decrease in LDH release in the supernatant of cells treated with the inhibitor, indicating a reduction in pyroptotic cell death.

C. ELISA for IL-1 β Release

- Sample Collection: Collect the cell culture supernatant as described above.
- ELISA Procedure: Use a commercial ELISA kit for human IL-1 β . Follow the manufacturer's instructions precisely for coating the plate, adding samples and standards, incubation with detection antibodies, and substrate development.
- Data Analysis: Measure the absorbance and calculate the concentration of IL-1 β in each sample based on the standard curve.

- Expected Result: A dose-dependent reduction in the concentration of secreted IL-1 β in the supernatants from inhibitor-treated cells.

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